N,N-diethyl-4-fluorobenzamide
Overview
Description
N,N-Diethyl-4-fluorobenzamide is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . It is known for its use as an insect repellent and was first synthesized in 1953 by the United States Department of Agriculture. This compound is widely recognized for its effectiveness in repelling insects, making it a common ingredient in many commercial insect repellent products.
Scientific Research Applications
N,N-Diethyl-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various fluorinated compounds.
Biology: It is studied for its insect-repellent properties and its effects on insect behavior.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the formulation of insect repellent products for consumer use.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.
Oxidation Reactions: The major product is 4-fluorobenzoic acid.
Reduction Reactions: The major product is N,N-diethyl-4-fluoroaniline.
Mechanism of Action
The primary mechanism by which N,N-diethyl-4-fluorobenzamide exerts its insect-repellent effects involves interfering with the olfactory receptors of insects. This compound masks the scents that attract insects to humans, thereby reducing the likelihood of insect bites. The molecular targets include olfactory receptor neurons in insects, which are responsible for detecting host odors .
Comparison with Similar Compounds
- N,N-Diethyl-3-fluorobenzamide
- N,N-Diethyl-2-fluorobenzamide
- N,N-Diethyl-4-chlorobenzamide
Comparison: N,N-Diethyl-4-fluorobenzamide is unique due to the presence of the fluorine atom at the para position on the benzene ring. This fluorine substitution enhances its insect-repellent properties compared to its analogs with different substituents or substitution patterns. The fluorine atom also contributes to the compound’s stability and resistance to metabolic degradation, making it more effective and longer-lasting as an insect repellent .
Properties
IUPAC Name |
N,N-diethyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFTBHFBGGZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395366 | |
Record name | N,N-diethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-88-8 | |
Record name | N,N-diethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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